molecular formula C25H23N3O6 B7712734 3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide

3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide

Cat. No. B7712734
M. Wt: 461.5 g/mol
InChI Key: OVHIYYCSRPHRHE-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as TMOX, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is still not fully understood, but it is believed to act by inhibiting the uptake of dopamine by the dopamine transporter. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have various effects depending on the location and function of the dopamine receptors.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of dopamine signaling, and the enhancement of electron-donating properties. However, the exact effects of 3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide depend on the concentration, location, and duration of exposure.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments include its potent and selective inhibition of the dopamine transporter, its anti-cancer properties, and its unique electron-donating properties. However, the limitations of using 3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments include its relatively complex synthesis method, its potential toxicity at high concentrations, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide, including the development of new synthetic methods to improve its yield and purity, the investigation of its potential applications in the treatment of neurological disorders and cancer, and the exploration of its electron-donating properties for use in organic electronics. Further research is also needed to fully understand the mechanism of action of 3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide and its potential side effects.

Synthesis Methods

The synthesis of 3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the condensation of 4-methoxybenzaldehyde and 3-amino-5-methylisoxazole in the presence of acetic anhydride to form 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid. The second step involves the coupling of the carboxylic acid with 2-aminodiphenylamine in the presence of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) and N-hydroxysuccinimide (NHS) to form the intermediate compound. The final step involves the acylation of the intermediate compound with 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine to form 3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide.

Scientific Research Applications

3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. In neuroscience, 3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to act as a potent and selective inhibitor of the dopamine transporter, which could potentially lead to the development of new treatments for neurological disorders such as Parkinson's disease and addiction. 3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has also been studied for its potential applications in the field of organic electronics due to its unique electron-donating properties.

properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O6/c1-30-17-11-9-15(10-12-17)23-27-25(34-28-23)18-7-5-6-8-19(18)26-24(29)16-13-20(31-2)22(33-4)21(14-16)32-3/h5-14H,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHIYYCSRPHRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

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